3,6-Di-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
3,6-Di-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is an organic compound with a unique structure that includes two tert-butyl groups attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of tert-butylamine and a suitable diketone, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,6-Di-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application and the derivatives used. Generally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
3,6-Di-tert-butylcarbazole: Used in electroluminescent materials.
2,4,6-Tri-tert-butylphenol: Utilized as a stabilizer and antioxidant.
Uniqueness
3,6-Di-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structure and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3,6-ditert-butyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)8-7-9(15)14(10(16)13-8)12(4,5)6/h7H,1-6H3,(H,13,16) |
InChI Key |
DNNZHKKZMZFUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C(=O)N1)C(C)(C)C |
Origin of Product |
United States |
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